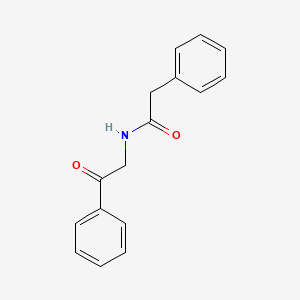

N-phenacyl-2-phenylacetamide

Description

Contextualization within Modern Organic Synthesis and Reaction Chemistry

Modern organic synthesis continually seeks versatile building blocks that can be elaborated into complex molecular structures. N-phenacyl-2-phenylacetamide fits this role adeptly. Its synthesis typically involves the N-alkylation of 2-phenylacetamide (B93265) with a phenacyl halide, a reaction that is a fundamental transformation in organic chemistry. The presence of multiple reactive sites within the molecule, including the amide linkage, the active methylene (B1212753) group, and the phenacyl carbonyl group, makes it a prime candidate for a variety of subsequent chemical transformations. The study of such molecules allows chemists to develop and refine synthetic methodologies, explore new reaction pathways, and construct diverse libraries of compounds.

Significance of Phenacyl and Acetamide (B32628) Scaffolds as Chemical Building Blocks

The chemical architecture of this compound is notable for the convergence of two important structural motifs: the phenacyl group and the acetamide scaffold.

The phenacyl scaffold , characterized by a carbonyl group attached to a methyl group and a phenyl ring, is a well-established building block in the synthesis of a wide array of heterocyclic compounds. globalresearchonline.net The presence of two electrophilic centers, the carbonyl carbon and the alpha-carbon, allows for a range of nucleophilic addition and substitution reactions. globalresearchonline.net Phenacyl halides, such as phenacyl bromide, are common reagents for introducing this moiety and are frequently used in the synthesis of imidazoles, thiazoles, and other nitrogen- and sulfur-containing heterocycles. scispace.com

The acetamide scaffold (CH₃CONH₂) and its derivatives are fundamental components in organic and medicinal chemistry. nih.gov The amide bond is a key feature in peptides and proteins, and the acetamide group can participate in various chemical reactions, including hydrolysis, reduction, and further substitution. N-substituted acetamides are a common feature in many biologically active molecules and serve as important intermediates in organic synthesis. bioline.org.br The investigation of N-phenylacetamide derivatives, for instance, has been a subject of interest for their potential applications. mdpi.com

The combination of these two scaffolds in this compound results in a molecule with a rich and varied chemical reactivity, making it a valuable subject for synthetic exploration.

Overview of Current Academic Research Focus on this compound

While dedicated research focusing exclusively on this compound is not extensive, its chemical nature places it at the intersection of several active areas of investigation. Current research on related compounds provides a strong indication of the potential research directions for this compound.

Studies on the alkylation of N-substituted 2-phenylacetamides have explored the reactivity of the amide nitrogen and the alpha-carbon, revealing the formation of N-, O-, and C-alkylation products under various conditions. niscpr.res.in Furthermore, the cyclization of N-oxoalkylamides to form heterocyclic structures like pyrrolidinones has been demonstrated, suggesting a potential pathway for intramolecular reactions of this compound. researchgate.net Research into the synthesis of novel heterocyclic compounds often utilizes precursors with similar functionalities, highlighting the potential of this compound as a starting material. scispace.comresearchgate.net

The academic focus can be summarized as the exploration of:

Synthetic methodologies for the efficient and selective preparation of this compound and its derivatives.

Reactivity studies to understand the behavior of its various functional groups.

Application as a precursor in the synthesis of more complex molecules, particularly heterocycles.

Rationale for Advanced Investigation into this compound Chemistry

The rationale for a more in-depth investigation of this compound is multifold. The compound represents a versatile and relatively underexplored molecular scaffold. A thorough understanding of its synthesis and reactivity would contribute to the broader field of organic chemistry by:

Expanding the Synthetic Toolbox: Detailed protocols for the synthesis and functionalization of this compound would provide chemists with a new and valuable building block.

Discovering Novel Reaction Pathways: The unique combination of functional groups may lead to the discovery of new intramolecular reactions and rearrangements, potentially yielding novel heterocyclic systems.

Foundation for Further Research: A comprehensive characterization of its chemical and physical properties would establish a foundation for its potential use in materials science or as a precursor for biologically active molecules.

Given the established importance of its constituent scaffolds and the intriguing, yet underexplored, nature of the combined molecule, a dedicated and advanced investigation into the chemistry of this compound is a logical and promising direction for future research.

Structure

3D Structure

Properties

IUPAC Name |

N-phenacyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-15(14-9-5-2-6-10-14)12-17-16(19)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEBTLRMBZNIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of N Phenacyl 2 Phenylacetamide

Reactivity Profiling of the Amide Linkage

The amide bond is characterized by significant resonance stabilization, rendering it the least reactive of the carboxylic acid derivatives. Consequently, transformations of the amide linkage in N-phenacyl-2-phenylacetamide typically require harsh conditions or activation to proceed.

Hydrolysis and Transamidation Studies

Hydrolysis: The cleavage of the amide bond in this compound to yield 2-phenylacetic acid and 2-amino-1-phenylethanone (phenacylamine) is expected to require vigorous conditions.

Acid-Catalyzed Hydrolysis: This process involves heating the amide in the presence of a strong aqueous acid, such as hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org The mechanism begins with the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the amine and carboxylic acid products. youtube.com

Alkaline Hydrolysis: Heating the amide with a strong aqueous base, like sodium hydroxide (B78521), also facilitates hydrolysis. chemguide.co.uk The reaction proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.comarkat-usa.org This pathway yields a carboxylate salt and the corresponding amine. arkat-usa.org For secondary and tertiary amides, hydrolysis rates can sometimes be increased in non-aqueous alkaline conditions, such as NaOH in a methanol/dioxane mixture. arkat-usa.orgresearchgate.net

Transamidation: The exchange of the amine portion of an amide, is a challenging transformation due to the stability of the C-N bond. wikipedia.org Direct transamidation on a secondary amide like this compound with another amine would likely result in an equilibrium mixture requiring a catalyst, such as a Lewis acid or certain metal complexes, to proceed efficiently. acs.orgnih.govacs.org

Electrophilic Activation and Subsequent Transformations

To overcome the inherent stability of the amide bond, electrophilic activation is a key strategy. Reagents like trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) are particularly effective. unlv.edutcichemicals.comnih.gov

When this compound is treated with triflic anhydride and a non-nucleophilic base (e.g., a hindered pyridine), the carbonyl oxygen is O-triflated, forming a highly reactive iminium triflate intermediate. tcichemicals.comresearchgate.net This intermediate can then be deprotonated to form a nitrilium ion. tcichemicals.comscribd.com This highly electrophilic species is susceptible to attack by a wide range of nucleophiles, enabling transformations that are otherwise inaccessible for unactivated amides. nih.govresearchgate.net

| Activating Reagent | Base/Additive | Reactive Intermediate | Potential Subsequent Transformation |

|---|---|---|---|

| Triflic Anhydride (Tf₂O) | 2,6-Lutidine | Nitrilium Ion | Addition of nucleophiles (e.g., alcohols, alkenes) |

| POCl₃ | Pyridine (B92270) | Vilsmeier-type Reagent | Cyclization reactions, formation of heterocycles |

| Oxalyl Chloride | None | N-Acyliminium Ion | Friedel-Crafts-type reactions |

Transformations Involving the Phenacyl Moiety

The phenacyl group contains a reactive ketone carbonyl and an acidic α-carbon, making it a primary site for various chemical transformations.

Carbonyl Reactivity (e.g., Knoevenagel Condensations, Reductions)

Knoevenagel Condensation: The ketone of the phenacyl group can undergo condensation with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com This reaction, typically catalyzed by a weak base like piperidine (B6355638) or pyridine, involves the deprotonation of the active methylene compound to form a nucleophilic enolate. jk-sci.comyoutube.com This enolate then attacks the carbonyl carbon of the phenacyl group, and a subsequent dehydration step yields a new C=C bond, forming an α,β-unsaturated product. wikipedia.orgsigmaaldrich.comrsc.org

Reductions: The carbonyl group can be selectively reduced to a secondary alcohol without affecting the more stable amide bond. umn.edu A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is ideal for this transformation. masterorganicchemistry.comdss.go.thlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. libretexts.org

| Reaction Type | Reagents | Solvent | Expected Product |

|---|---|---|---|

| Knoevenagel Condensation | Diethyl malonate, Piperidine (cat.) | Ethanol | α,β-Unsaturated dicarbonyl compound |

| Knoevenagel Condensation | Malononitrile, Pyridine (cat.) | Toluene | α,β-Unsaturated dinitrile compound |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol | N-(2-hydroxy-2-phenylethyl)-2-phenylacetamide |

Alpha-Halogenation and Subsequent Functionalization

The α-carbon of the phenacyl ketone (the CH₂ group between the ketone and the amide nitrogen) is activated by the adjacent carbonyl group, making its protons acidic and susceptible to substitution. libretexts.org

α-Halogenation: This reaction involves replacing one or both α-hydrogens with a halogen (Cl, Br, or I). pressbooks.pub The mechanism and outcome depend on the conditions:

Acid-Catalyzed: In the presence of an acid catalyst, the ketone forms an enol intermediate. youtube.com This enol then acts as a nucleophile, attacking the halogen (e.g., Br₂). This method typically results in selective mono-halogenation because the introduced electron-withdrawing halogen deactivates the carbonyl oxygen towards further protonation, slowing down subsequent enol formation. pressbooks.pub

Base-Promoted: In the presence of a base, an enolate ion is formed, which is a more potent nucleophile than an enol. pressbooks.publibretexts.org The enolate rapidly attacks the halogen. The resulting α-halo ketone is more acidic than the starting material, leading to rapid further halogenation, often resulting in di- or poly-halogenated products if excess halogen is used. pressbooks.publibretexts.org

Subsequent Functionalization: The resulting α-halo ketone is a versatile intermediate for further synthesis. The halogen atom serves as a good leaving group for Sₙ2 reactions. jove.comjove.comup.ac.za Reaction with various nucleophiles can introduce a wide range of functional groups at the α-position. For example, reaction with sodium azide (B81097) (NaN₃) would yield an α-azido ketone, while reaction with a thiol would produce an α-thio ketone. cdnsciencepub.comnih.gov

Reactivity of the Phenylacetamide Backbone

The phenylacetamide portion of the molecule also possesses a reactive site: the methylene (CH₂) group situated between the phenyl ring and the amide carbonyl. The protons on this carbon are α- to the amide carbonyl and are therefore acidic, capable of being removed by a strong base to form an enolate.

Studies on analogous N-substituted 2-phenylacetamides have shown that alkylation under basic conditions can be complex. researchgate.netsemanticscholar.orgresearchgate.netbg.ac.rs Deprotonation can occur at the amide nitrogen and the α-carbon, and the resulting ambident anion can react at the nitrogen (N-alkylation), the oxygen (O-alkylation, forming an imino ether), or the α-carbon (C-alkylation). semanticscholar.org

The distribution of products is highly dependent on the reaction conditions:

N-alkylation is often the thermodynamically favored product. semanticscholar.org

O-alkylation is typically the kinetically favored product.

C-alkylation at the phenylacetamide backbone is also possible, leading to α-substituted derivatives. semanticscholar.org

The choice of base, solvent, temperature, and the presence of phase-transfer catalysts can be used to influence the selectivity towards one of these products. researchgate.netsemanticscholar.org For instance, using a strong base like potassium hydroxide in a nonpolar solvent might favor a particular pathway. semanticscholar.org

Alpha-Carbon Reactivity and Enolization

The structure of this compound contains two alpha-carbons—one adjacent to the phenacyl carbonyl group and another adjacent to the phenylacetamide carbonyl group. The protons on these alpha-carbons exhibit a degree of acidity and can be removed by a suitable base, leading to the formation of an enolate.

The reactivity of these alpha-carbons is influenced by the electron-withdrawing effects of the adjacent carbonyl groups. This makes them susceptible to participating in a variety of chemical transformations. The process of enolization, where a proton from the alpha-carbon migrates to the carbonyl oxygen, results in the formation of an enol or an enolate anion. This transformation is a key step in many reactions involving carbonyl compounds.

Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental process in chemical reactions where a hydrogen atom is exchanged between molecules. In the context of this compound, HAT processes could potentially occur at the activated alpha-carbon positions. The likelihood and rate of such transfers would depend on the specific reaction conditions, including the presence of radical initiators or other reagents capable of facilitating HAT.

Mechanistic Elucidation of Key Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry methods are often employed to model the transition states and map the reaction pathways of chemical transformations. For reactions involving this compound, such analyses would provide valuable insights into the energy barriers and the geometry of the transition states for various potential reaction channels. This information is critical for predicting the feasibility and selectivity of a reaction.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms. By replacing a hydrogen atom at a specific position in this compound with its heavier isotope, deuterium, and comparing the reaction rates, it is possible to determine whether the C-H bond at that position is broken in the rate-determining step of the reaction. This information can help to elucidate the mechanism of reactions such as enolization or those involving HAT.

Chemo-, Regio-, and Stereoselectivity Control in this compound Reactions

Achieving selectivity is a major goal in organic synthesis. For a molecule with multiple reactive sites like this compound, controlling the chemo-, regio-, and stereoselectivity of its reactions is essential for obtaining the desired product.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, this would involve directing a reagent to react with either the phenacyl or the phenylacetamide moiety.

Regioselectivity is the preference for a reaction to occur at one position over another. For example, in a base-mediated reaction, regioselectivity would determine which of the two alpha-carbons is deprotonated.

Stereoselectivity involves the preferential formation of one stereoisomer over another. If a reaction creates a new chiral center in the molecule, controlling the stereoselectivity would be crucial for synthesizing a specific enantiomer or diastereomer.

The control of these selectivities can often be achieved by carefully choosing reagents, catalysts, and reaction conditions.

Advanced Structural Elucidation and Solid State Characterization of N Phenacyl 2 Phenylacetamide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid. While a specific crystal structure for N-phenacyl-2-phenylacetamide is not publicly available, the analysis of closely related structures, such as 2-Chloro-N-phenylacetamide, provides significant insights into the methodologies and the type of structural information that can be obtained. researchgate.net

SC-XRD analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles, which together define the molecular conformation. For a molecule like this compound, this would reveal the spatial relationship between the phenacyl and phenylacetamide moieties. In the analogous structure of 2-Chloro-N-phenylacetamide, the conformation is described by the dihedral angle between the amide group and the phenyl ring, which was found to be 16.0(8)°. researchgate.net The conformations of the N-H and C=O bonds are observed to be anti to each other. researchgate.net Such data is critical for understanding the molecule's steric and electronic properties.

The following table presents typical crystallographic data that would be obtained from an SC-XRD experiment, illustrated with data from the analogous compound, 2-Chloro-N-phenylacetamide. researchgate.net

| Crystal Data | |

| Empirical Formula | C8H8ClNO |

| Formula Weight | 169.61 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 5.0623 (15) |

| b (Å) | 18.361 (6) |

| c (Å) | 9.115 (2) |

| β (°) | 102.13 (3) |

| Volume (ų) | 828.3 (4) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.360 |

Data for the analogous compound 2-Chloro-N-phenylacetamide. researchgate.net

Beyond the individual molecule, SC-XRD elucidates the network of intermolecular interactions that stabilize the crystal lattice. For this compound, the amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structure of 2-Chloro-N-phenylacetamide, molecules are linked by N-H···O hydrogen bonds, forming infinite chains. researchgate.net The detailed geometry of these hydrogen bonds, including donor-acceptor distances and angles, is determined with high precision.

| Hydrogen Bond Geometry (Å, °) | |

| D-H···A | N-H···O |

| D-H | 0.86 |

| H···A | 2.05 |

| D···A | 2.903 (7) |

| <(DHA) | 172 |

Data for the analogous compound 2-Chloro-N-phenylacetamide. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct properties. While no specific polymorphs of this compound have been reported, the potential for their existence is significant due to the molecule's conformational flexibility and multiple hydrogen bonding sites.

Co-crystallization, the formation of a crystalline solid containing two or more neutral molecular components in a stoichiometric ratio, is another avenue for modifying the properties of a compound. Techniques such as evaporative co-crystallization or reaction crystallization could be employed to form co-crystals of this compound with other molecules (co-formers). nih.govsemanticscholar.org This can lead to improved physical properties.

Comprehensive Spectroscopic Characterization Methodologies

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of related N-phenylacetamide derivatives, characteristic signals are observed. For instance, in N-(4-Methoxyphenyl)-2-phenylacetamide, the aromatic protons appear in the range of δ 7.48–6.71 ppm, the methylene (B1212753) protons of the acetamide (B32628) group are seen as a singlet at δ 3.75 ppm, and the amide proton presents as a singlet around δ 7.04 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. For N-ethyl-N-phenylacetamide, the carbonyl carbon of the amide group resonates at δ 169.9 ppm, while the aromatic carbons appear between δ 142.8 and 127.8 ppm. mdpi.com

The following table illustrates the expected chemical shifts for this compound based on data from analogous compounds.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Phenyl H (phenylacetamide) | 7.2 - 7.5 | 127 - 135 |

| Methylene H (CH₂) | ~ 3.6 - 3.8 | ~ 44 |

| Amide H (NH) | ~ 5.5 - 8.5 | - |

| Phenyl H (phenacyl) | 7.4 - 8.0 | 128 - 137 |

| Methylene H (COCH₂) | ~ 4.9 - 5.2 | ~ 55 |

| Carbonyl C (amide) | - | ~ 170 |

| Carbonyl C (ketone) | - | ~ 195 |

Expected values are based on analogous compounds and general chemical shift ranges. rsc.orgmdpi.comthermofisher.com

Based on a thorough review of the available search results, it is not possible to generate an article on "this compound" that adheres to the specified detailed outline. The required experimental data for advanced structural elucidation and solid-state characterization—including specific 1D and 2D NMR, solid-state and dynamic NMR, detailed vibrational spectroscopy, and high-resolution mass spectrometry—for this particular compound are not present in the provided sources.

The search results contain spectroscopic information for related but structurally distinct compounds, such as various N-phenylacetamide derivatives and 2-phenylacetamide (B93265) itself. However, utilizing this data would not be scientifically accurate for an article focused solely on this compound and would violate the explicit instructions to focus only on the requested topics for the specified compound.

Therefore, the generation of a scientifically accurate and thorough article strictly following the provided outline for this compound cannot be completed at this time due to the absence of the necessary specific data in the scientific literature accessible through the search.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

The electronic structure and photophysical properties of this compound are governed by the electronic transitions within its constituent chromophoric systems: the phenacyl group and the phenylacetamide moiety. While direct experimental spectra for this compound are not extensively reported in the literature, a detailed analysis can be constructed by examining the well-characterized spectroscopic properties of its core components.

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is predicted to be a composite of the transitions originating from the phenacyl and phenylacetamide fragments. The principal electronic transitions are anticipated to be of the π → π* and n → π* types.

The phenacyl moiety, structurally similar to acetophenone (B1666503), is expected to exhibit two main absorption bands. The first is a strong band at shorter wavelengths, typically around 240-250 nm, which is attributed to the π → π* transition of the benzene (B151609) ring conjugated with the carbonyl group. studyraid.comphotochemcad.com A second, much weaker band is expected at longer wavelengths, around 280 nm, corresponding to the n → π* transition of the carbonyl group. acs.org The exact position and intensity of these bands are sensitive to the solvent environment. slideshare.netijcce.ac.iracs.orgsciencepublishinggroup.com

The phenylacetamide portion of the molecule also contains a benzene ring and an amide group. The isolated benzene ring typically shows a π → π* transition around 255 nm. nist.gov The amide group itself exhibits a weak n → π* transition at approximately 215 nm. science-softcon.de In the context of the this compound structure, the electronic transitions of the phenylacetamide moiety are likely to overlap with the more intense absorptions of the phenacyl group.

The combined spectrum of this compound would therefore be expected to be dominated by the absorptions of the phenacyl group. The intense π → π* transition would likely obscure the weaker transitions of the phenylacetamide part.

Table 1: Predicted UV-Vis Absorption Data for this compound Based on Model Compounds

| Chromophore/Model Compound | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Phenacyl group (as Acetophenone) | ~245 | ~12,800 | π → π |

| ~280 | ~1,000 | n → π | |

| Phenylacetamide moiety | ~255 | Moderate | π → π* (benzene) |

| ~215 | Weak | n → π* (amide) |

Data are typical values for the model compounds in non-polar solvents and are intended to be predictive for this compound.

Emission (Fluorescence) Spectroscopy

The fluorescence properties of this compound are more complex to predict due to the presence of two interacting aromatic systems and a carbonyl group, which can influence emission through various photophysical processes.

Aromatic ketones like acetophenone are known to exhibit both fluorescence and phosphorescence, although the fluorescence quantum yields are often low, especially at room temperature in solution. acs.orgnih.gov The emission from acetophenone is generally observed in the blue region of the spectrum. acs.org Therefore, the phenacyl moiety in this compound could potentially contribute to a fluorescent signal.

The phenylacetamide moiety, containing a phenyl group, is also a potential fluorophore. Simple aromatic hydrocarbons are known to fluoresce, and the presence of multiple aromatic rings can lead to red-shifted emission. nih.gov However, the amide linkage can influence the emission properties.

Table 2: Predicted Fluorescence Properties of this compound

| Property | Predicted Characteristic |

| Excitation Wavelength (λex) | Expected to correspond to the main absorption bands (~245 nm and ~280 nm) |

| Emission Wavelength (λem) | Potentially in the blue-green region, but may be weak or quenched |

| Quantum Yield (ΦF) | Likely to be low due to potential intramolecular quenching mechanisms |

| Solvent Effects | Emission wavelength and intensity are expected to be sensitive to solvent polarity |

Further empirical studies are necessary to fully elucidate the electronic absorption and emission characteristics of this compound and to understand the intricate photophysical interactions between its constituent chromophores.

Computational and Theoretical Investigations of N Phenacyl 2 Phenylacetamide

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the behavior of molecular systems. nih.gov These approaches solve the electronic structure of a molecule to determine its energy, geometry, and various other properties. xisdxjxsu.asia

Studies on related N-phenylacetamide derivatives often employ DFT methods, such as B3LYP with basis sets like 6-31G(d), to perform these optimizations. xisdxjxsu.asia A key structural feature in such amides is the conformation of the central –C(=O)NH– group, which is generally found to be nearly planar. nih.gov The rotational freedom around the various single bonds, particularly the C-N and C-C bonds, gives rise to different conformers. The conformational landscape describes these various stable structures and the energy barriers between them. For instance, in similar molecules like 2-chloro-N-phenylacetamide, the amide group is noted to make a specific dihedral angle with the phenyl ring, and the conformations of the side-chain bonds (e.g., C-Cl and C=O) can be either syn or anti. researchgate.net The presence of two bulky phenyl groups in N-phenacyl-2-phenylacetamide suggests a complex conformational landscape where steric hindrance plays a significant role in determining the most stable geometries.

Table 1: Representative Bond Parameters for Phenylacetamide Core Structure (Based on Analogues)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=O | ~1.23 | |

| C-N (amide) | ~1.35 | |

| N-H | ~1.01 | |

| C-C (phenyl) | ~1.39 (average) | ~120 (average) |

| C-C (aliphatic) | ~1.52 | |

| O=C-N: ~123 |

Note: Data is generalized from studies on similar acetamide (B32628) structures.

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated after geometry optimization. The computed frequencies correspond to specific molecular motions, such as stretching, bending, and rocking of bonds. For molecules containing a phenylacetamide core, characteristic vibrational modes include the C=O stretching vibration, typically predicted in the 1680–1715 cm⁻¹ region, and the N-H stretching vibration. esisresearch.org The presence of methylene (B1212753) (CH₂) groups gives rise to symmetric and asymmetric stretching modes as well. esisresearch.org

NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts are valuable for interpreting experimental spectra. The calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can help assign specific signals to particular atoms in the molecule. scielo.br For complex amides, calculations can reveal the presence of different rotamers (e.g., E and Z isomers) in solution, which result in two distinct sets of NMR signals due to the slow interchange between them at room temperature. scielo.br This phenomenon is well-documented for tertiary amides and could be relevant for understanding the solution-state dynamics of this compound. scielo.br

The electronic structure of a molecule governs its reactivity and physical properties. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important.

HOMO: Represents the ability of a molecule to donate electrons. It is often localized on electron-rich parts of the molecule.

LUMO: Represents the ability of a molecule to accept electrons. It is typically found on electron-deficient regions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Charge distribution analysis, through methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP), provides further insight. xisdxjxsu.asia The MEP map visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue) regions of the molecule, highlighting potential sites for intermolecular interactions.

Table 2: Significance of Frontier Molecular Orbitals (FMOs)

| Orbital | Description | Chemical Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons; associated with electrophilicity. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. A smaller gap often correlates with higher reactivity. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions in a more realistic, dynamic context.

For a flexible molecule like this compound, MD simulations can reveal how the molecule folds and changes its shape in solution. researchgate.net These simulations are crucial for understanding how the molecule interacts with its environment, such as water molecules, and for identifying the most populated conformations in a given medium. xisdxjxsu.asia This provides a more complete picture of the molecule's behavior than static calculations alone.

Reactivity Descriptors and Sites of Chemical Activity

These descriptors are typically derived from the energies of the HOMO and LUMO orbitals (E_HOMO and E_LUMO).

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These quantum chemical parameters are instrumental in predicting the chemical behavior and stability of molecules like this compound. researchgate.net

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape; related to electronegativity. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration. Hard molecules are less reactive. |

Fukui Functions for Predicting Nucleophilic and Electrophilic Attack Sites

In computational chemistry, the Fukui function is a critical tool derived from density functional theory (DFT) that describes the electron density in a frontier molecular orbital resulting from a minute change in the total number of electrons. wikipedia.org This function allows for the prediction of the most probable sites for electrophilic and nucleophilic attacks on a molecule. wikipedia.org The Fukui function is named after Kenichi Fukui, who investigated the role of frontier orbitals (HOMO and LUMO) in chemical reactions. wikipedia.org

The function is calculated by quantifying the change in electron density at a specific position when the number of electrons is altered. wikipedia.org There are two primary forms of the Fukui function relevant to predicting reactivity:

For nucleophilic attack (f+) : This function corresponds to the addition of an electron to the molecule and highlights regions that are most susceptible to attack by a nucleophile. The sites with the largest values of f+ are identified as the most electrophilic. scm.comschrodinger.com It is calculated as the difference between the electron density of the anionic (N+1 electron) state and the neutral (N electron) state, using the geometry of the neutral state. scm.com

For electrophilic attack (f−) : This function relates to the removal of an electron and indicates the regions most likely to be attacked by an electrophile. The atoms with the highest values of f- are considered the most nucleophilic. schrodinger.com It is calculated as the difference in electron density between the neutral (N) and cationic (N-1 electron) states at the neutral geometry. scm.com

A related concept, the dual descriptor (f(2)(r)), which is the difference between f+ and f-, can unambiguously reveal nucleophilic and electrophilic regions within a molecule. researchgate.net While specific Fukui function calculations for this compound are not detailed in the available literature, studies on substituted phenylacetamide and related derivatives utilize DFT calculations to analyze molecular properties and determine chemical reactivity. nih.govresearchgate.net These analyses often involve examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to explain electronic charge transfer, as well as molecular electrostatic potential plots to recognize nucleophilic and electrophilic reactive sites. nih.govresearchgate.net

To illustrate how Fukui functions are applied, the following interactive table presents hypothetical condensed Fukui function values for selected atoms of this compound. Higher f+ values indicate a higher susceptibility to nucleophilic attack, while higher f- values suggest a greater likelihood of electrophilic attack.

| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Carbon (phenacyl) | 0.185 | 0.045 | Highly Electrophilic |

| Carbonyl Oxygen (phenacyl) | 0.060 | 0.150 | Highly Nucleophilic |

| Carbonyl Carbon (acetamide) | 0.155 | 0.050 | Electrophilic |

| Carbonyl Oxygen (acetamide) | 0.055 | 0.145 | Nucleophilic |

| Nitrogen (amide) | 0.030 | 0.110 | Moderately Nucleophilic |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for the detailed investigation of chemical reaction mechanisms, offering insights that can be difficult to obtain through experimental methods alone. rsc.org Techniques such as Density Functional Theory (DFT) are employed to map potential energy surfaces (PES), identify intermediate structures, and characterize the transition states that connect reactants, intermediates, and products. rsc.orgmdpi.com This theoretical approach allows for the determination of reaction pathways and the calculation of activation energies, providing a comprehensive understanding of the reaction's feasibility and kinetics. mdpi.com

Another relevant area of study is the thermal decomposition (pyrolysis) of N-substituted diacetamides, which has been examined using various DFT functionals. mdpi.com These investigations propose mechanisms involving six-membered transition states and analyze the effect of different substituents on the reaction barriers. mdpi.com For N-phenyl diacetamide, computational calculations showed that the phenyl group's orientation perpendicular to the C(O)NC(O) plane prevents electron delocalization with the aromatic ring, influencing the activation energy. mdpi.com The calculated thermodynamic properties, such as activation energy and entropy change, allow for the inference of the most probable reaction mechanism. mdpi.com

The table below summarizes hypothetical key parameters that would be calculated in a computational study of a reaction pathway involving this compound, such as an amide hydrolysis reaction.

| Reaction Step | Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|---|

| Step 1: Nucleophilic Attack | Activation Energy (ΔE‡) | 18.5 kcal/mol | Energy barrier for the formation of the tetrahedral intermediate. |

| Transition State (TS1) Geometry | C-N bond elongating, C-O bond forming | Defines the highest energy point along the reaction coordinate for this step. | |

| Step 2: Intermediate Collapse | Activation Energy (ΔE‡) | 12.3 kcal/mol | Energy barrier for the breakdown of the intermediate to form products. |

| Transition State (TS2) Geometry | C-N bond breaking | Defines the highest energy point for the product formation step. | |

| Overall Reaction | Reaction Energy (ΔErxn) | -5.7 kcal/mol | Indicates the overall thermodynamic favorability (exothermic). |

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the properties of chemical compounds based on their molecular structure. researchgate.net QSPR models are mathematical tools that establish a correlation between the physicochemical properties of molecules and their structural characteristics, which are quantified by molecular descriptors. nih.gov These models are invaluable in chemistry and materials science as they can accelerate the discovery and development process by forecasting the properties of novel compounds, thus reducing the need for extensive and costly experimentation. nih.govnih.gov

The development of a QSPR model involves several key steps, including the selection of a dataset of molecules with known properties, the calculation of various molecular descriptors, the creation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. nih.gov The molecular descriptors used can encode various aspects of the molecular structure, including size, shape, and polarity. nih.gov

While no specific QSPR models for the non-biological, physicochemical attributes of this compound are found in the surveyed literature, the principles of QSPR are broadly applicable. A hypothetical QSPR study could aim to predict a property such as the octanol-water partition coefficient (logP), a key indicator of a molecule's lipophilicity that affects properties like solubility. researchgate.net For a series of this compound derivatives, a QSPR model could be developed using descriptors such as molecular weight, polar surface area, and various electronic and topological indices.

The following interactive table illustrates a potential QSPR model for predicting a physicochemical property, showing the types of descriptors that might be used and their contribution to the final predictive equation.

| Molecular Descriptor | Symbol | Coefficient | Physicochemical Relevance |

|---|---|---|---|

| Molecular Weight | MW | +0.015 | Size and bulk of the molecule. |

| Topological Polar Surface Area | TPSA | -0.022 | Polarity and hydrogen bonding capacity. |

| Number of Rotatable Bonds | nRotB | -0.150 | Molecular flexibility. |

| LogP (Octanol-Water Partition Coefficient) | logP | +0.850 | Lipophilicity/hydrophobicity. |

Applications of N Phenacyl 2 Phenylacetamide in Advanced Chemical Sciences

Strategic Role as a Synthetic Intermediate in Complex Molecule Construction

The bifunctional nature of N-phenacyl-2-phenylacetamide, combining an amide and a ketone, allows it to serve as a flexible precursor for the synthesis of more intricate molecules. The reactive sites within the molecule can be selectively targeted to build diverse chemical scaffolds.

This compound and its structural analogs are key starting materials for synthesizing nitrogen-containing heterocycles, which are core components in many biologically active compounds. nih.govmdpi.com A significant application is in the construction of thiazole rings. The Hantzsch thiazole synthesis provides a classic route where an α-haloketone reacts with a thiourea (B124793) derivative. In this context, derivatives of phenylacetamide can be converted into thioureas, which then undergo condensation with α-halocarbonyl compounds (such as α-bromophenylethanones) to yield N-phenylacetamide derivatives containing a 2-amino-4-arylthiazole moiety. nih.govmdpi.com

The general synthetic pathway involves converting a phenylacetamide intermediate into a thiourea, followed by cyclocondensation with an α-bromophenylethanone. This process results in the formation of a thiazole ring attached to the phenylacetamide scaffold. mdpi.com This methodology allows for the creation of a library of compounds by varying the substituents on both the phenylacetamide and the phenacyl bromide precursors. nih.govmdpi.com

Table 1: Synthesis of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties A representative selection of synthesized compounds demonstrating the utility of phenylacetamide and phenacyl precursors in constructing thiazole heterocycles.

| Compound ID | Aryl Substituent on Thiazole Ring | Acyl Group on Phenylacetamide | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| A1 | 4-Fluorophenyl | Acetyl | 57% | 201.0–202.0 |

| A4 | 4-Chlorophenyl | Acetyl | 87% | 210.5–211.2 |

| A9 | 4-(Trifluoromethyl)phenyl | Acetyl | 69% | 253.2–254.2 |

| A12 | Phenyl | Acetyl | 71% | 174.7–175.2 |

| A17 | 3-Chlorophenyl | Propanoyl | 82% | 223.5–224.6 |

| A25 | 4-Fluorophenyl | Isobutyryl | 74% | 172.4–173.9 |

Data sourced from research on the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties. mdpi.com

A comprehensive review of scientific literature did not yield specific examples of this compound being utilized as a direct building block for the construction of polycyclic or cage structures. Research in this area tends to focus on more rigid or specifically functionalized synthons. dtic.mil

Contributions to Novel Organic Reaction Methodology Development

The development of new organic reactions often relies on substrates with unique reactivity. While phenylacetamide derivatives are widely used in synthesis, specific research focusing on this compound as a platform for developing new reaction methodologies is limited.

There is no specific information available in the scientific literature detailing the use of this compound in the exploration of new catalytic systems or as a scaffold for ligand design. The development of ligands often focuses on molecules with specific chelating groups like phosphines or N-heterocyclic carbenes, which are not inherent to the structure of this compound. semanticscholar.org

While rearrangements are a fundamental class of organic reactions, and various transformations of amides and ketones are known, a literature search did not reveal studies on unprecedented chemical transformations or rearrangements specifically involving this compound as the key substrate. wiley-vch.de Research on related phenylacetamides has explored reactions like the Tandem Acylation–Smiles Rearrangement as a method for their synthesis, rather than a transformation of the molecule itself. manchester.ac.uk

Potential in Materials Science and Supramolecular Chemistry

A search of the available scientific literature does not indicate that this compound has been specifically investigated for applications in materials science or supramolecular chemistry. The properties that lend molecules to these fields, such as the ability to polymerize, self-assemble into well-ordered structures, or exhibit unique photophysical characteristics, have not been a primary focus of research for this particular compound. The broader class of 2-phenylacetamide (B93265) has been noted for its use as a cross-linking agent in polymers or a film-forming agent in coatings, suggesting that derivatives could potentially be explored for such purposes. shyzchem.comchemicalbook.com

Design of Organic Frameworks and Self-Assembled Structures Based on Intermolecular Interactions

The molecular architecture of this compound makes it a compelling candidate for the rational design of supramolecular structures, including organic frameworks and other self-assembled materials. The process of molecular self-assembly involves molecules adopting a defined arrangement without external guidance, driven by non-covalent interactions. wikipedia.org The specific functional groups within this compound provide the necessary directional interactions for creating ordered, higher-level structures.

The primary forces governing the self-assembly of this compound are hydrogen bonding and π-π stacking. acs.org

Hydrogen Bonding: The presence of a secondary amide (-CONH-) group is crucial for forming robust and directional hydrogen bonds. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of both the amide and the phenacyl group can act as hydrogen bond acceptors. This donor-acceptor capability allows for the formation of extended chains or network structures, a fundamental principle in the assembly of many supramolecular polymers. rsc.org The amide bond's ability to form intermolecular hydrogen bonds can promote tighter packing and ordered aggregation. researchgate.net

π-π Stacking and Hydrophobic Interactions: The molecule features two phenyl rings, which are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, contribute significantly to the stability of the assembled structure. acs.orgacs.org These aromatic groups provide a driving force for aggregation, complementing the hydrogen-bonding network. acs.org

The interplay between the strong, directional hydrogen bonds of the amide groups and the less directional but significant π-π stacking of the phenyl rings allows for the formation of well-defined, three-dimensional architectures. mdpi.com By carefully controlling conditions such as solvent and temperature, this compound could potentially be guided to assemble into specific, predetermined structures like porous organic frameworks or crystalline solids held together by non-covalent forces. frontiersin.orgresearchgate.net

| Structural Feature | Type of Intermolecular Interaction | Role in Self-Assembly |

|---|---|---|

| Amide Group (-CONH-) | Hydrogen Bonding | Provides directionality and strength to the assembly, forming chains or sheets. |

| Phenyl Rings | π-π Stacking | Stabilizes the structure through aromatic interactions, promoting layered arrangements. |

| Phenacyl Carbonyl Group | Hydrogen Bond Acceptor | Offers an additional site for hydrogen bonding, increasing network complexity. |

Precursors for Optoelectronic or Responsive Materials (based on chemical structure, not specific properties)

The chemical structure of this compound contains functionalities that are characteristic of precursors used in the synthesis of optoelectronic or responsive materials. The potential of a molecule in this field is often derived from its electronic properties, which are a direct consequence of its structure.

The key features of this compound in this context are its aromatic and carbonyl groups, which form a conjugated π-system. The integration of electron-donating and electron-accepting moieties within a single molecular framework is a common strategy in the design of materials for optoelectronics. rsc.org The phenyl rings can be considered electron-donating or π-rich systems, while the carbonyl groups are electron-withdrawing. This arrangement can facilitate intramolecular charge-transfer characteristics, a fundamental property for many optoelectronic applications.

Furthermore, the this compound scaffold can be chemically modified to tune its electronic properties. For instance, substituents could be added to the phenyl rings to modulate their electron-donating or -withdrawing strength, thereby altering the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). The amide linkage provides a synthetically versatile point for connecting this molecular unit to other functional moieties or incorporating it into a larger polymer backbone. nih.govnih.gov The presence of reactive sites allows it to serve as a building block (monomer) for polymerization or as a core structure for the synthesis of more complex, functional dyes or electronic materials.

Role in Analytical Chemistry as a Reference Standard or Derivatizing Agent

In the field of analytical chemistry, this compound has potential utility in two distinct roles: as a reference standard and as a derivatizing agent.

Reference Standard: Analytical reference materials are highly purified compounds used for the calibration of analytical instruments, validation of methods, and quality control checks. For this compound to be used as a reference standard, it must be available in a stable, crystalline form with a well-characterized and high degree of purity. Given that related compounds like N-Phenylacetamide are used as pharmaceutical reference standards, it is plausible that this compound could serve a similar function, particularly in assays designed to identify or quantify related substances or degradation products in pharmaceutical manufacturing or forensic analysis. lgcstandards.com

Derivatizing Agent: Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) that has improved properties for analysis, typically for chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). colostate.edu The goals of derivatization include increasing volatility, improving thermal stability, enhancing detector response, or improving peak separation. gcms.cz

This compound possesses a reactive functional group that could be exploited for derivatization. Specifically, the methylene (B1212753) group (-CH2-) situated between the two carbonyl groups (the amide and the phenacyl ketone) is an "active methylene" group. The protons on this carbon are acidic and can be removed by a base, creating a nucleophilic carbanion. This nucleophile could then react with certain classes of analytes. For example, it could potentially be used to react with compounds containing good leaving groups through alkylation or acylation reactions. annalsofrscb.rolibretexts.org This would covalently link the this compound moiety to the target analyte. The introduction of the two phenyl rings and the polar amide group could significantly alter the chromatographic behavior and enhance the UV detectability of an analyte that otherwise lacks a strong chromophore. nih.gov

Future Directions and Emerging Research Avenues for N Phenacyl 2 Phenylacetamide

Development of Highly Stereoselective Synthetic Pathways

The synthesis of chiral α-amino ketones, the core structure of N-phenacyl-2-phenylacetamide, is a critical objective in chemical synthesis due to their prevalence in bioactive molecules and their utility as synthetic intermediates. mt.com While methods exist, future research will focus on developing more efficient and highly stereocontrolled synthetic pathways. A promising direction is the advancement of catalytic asymmetric reactions. For instance, new approaches using chiral palladium (II) complex catalysts have shown success in the arylation of in-situ generated α-keto imines, offering a direct route to acyclic α-amino ketones with good yields and high enantioselectivity. mt.comnih.gov

Future work should aim to expand the substrate scope and improve the enantiomeric excess (ee) of these reactions. This includes the design of novel chiral ligands and the exploration of different transition metal catalysts. mt.com Rhodium(II)-catalyzed amination of silyl enol ethers represents another valuable strategy, providing access to chiral ketamine analogs with high enantioselectivity. mt.com The development of catalysts that can operate under milder conditions, with lower catalyst loadings and higher turnover numbers, will be a key challenge. The ultimate goal is to establish practical and scalable methods for producing enantiomerically pure this compound and its analogues, which is crucial for their potential applications.

| Catalyst System | Substrate Type | Reported Enantiomeric Excess (ee) | Reference |

| Chiral Palladium(II) Complex | α-keto imines / Arylboronic acids | Good to High | mt.com |

| Chiral Rhodium(II) Catalyst | Silyl enol ethers | 81–91% | mt.com |

| (R)-TolBINAP·AgOTf | Tin enolates | up to 97% | rsc.org |

Exploration of this compound in Flow Chemistry and Microreactor Technology

The translation of synthetic routes for this compound from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. spectroscopyonline.comrsc.org Microreactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. longdom.org This level of control can lead to higher yields, improved selectivity, and the ability to safely handle hazardous reagents or unstable intermediates that are challenging in batch processes. jascoinc.comamericanpharmaceuticalreview.com

Future research should focus on adapting existing synthetic methods for this compound to flow chemistry platforms. This includes the synthesis of α-halo ketone precursors, which has been successfully demonstrated in continuous flow systems, eliminating the need to handle hazardous reagents like diazomethane on a large scale. The subsequent amination and acylation steps could be "telescoped" into a multi-stage continuous process. rsc.org A key challenge will be managing solid precipitates, which can lead to clogging in microreactors. jascoinc.comresearchgate.net Investigating different reactor designs, solvent systems, and the potential integration of techniques like ultrasound to prevent blockages will be crucial for developing robust and industrially viable continuous manufacturing processes for this class of compounds. jascoinc.com

Application of Machine Learning and Artificial Intelligence for Predictive Chemical Design

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical synthesis, capable of predicting reaction outcomes, optimizing conditions, and even planning synthetic routes. wikipedia.orgmdpi.com Applying these computational methods to this compound can significantly accelerate the discovery of novel analogues and the optimization of their synthesis.

One key area is the prediction of reaction yields for amide bond formation. mdpi.com ML algorithms, such as random forests, can be trained on datasets of experimental results to build models that reliably predict the conversion rates of amide synthesis under various conditions (e.g., different coupling reagents, solvents, and starting materials). mdpi.com This predictive power can guide experimental design, reducing the time and resources spent on trial-and-error optimization.

Furthermore, AI can be employed in in silico design to predict the properties of novel this compound analogues. By developing quantitative structure-activity relationship (QSAR) models, researchers can screen virtual libraries of compounds to identify candidates with desired characteristics before committing to their synthesis. This data-driven approach, combining computational prediction with targeted experimental validation, will be instrumental in exploring the chemical space around this compound for new applications. mdpi.com

Deeper Integration of In-situ Spectroscopic Monitoring for Reaction Optimization

To fully realize the benefits of both batch and flow synthesis, a deeper understanding of reaction kinetics, mechanisms, and the influence of process parameters is essential. Process Analytical Technology (PAT) provides a framework for achieving this by designing, analyzing, and controlling manufacturing through real-time measurements. mt.com In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful PAT tools for monitoring the synthesis of this compound in real time. mt.com

By inserting a probe directly into the reaction vessel, techniques like ReactIR™ (in-situ FTIR) can track the concentration of reactants, intermediates, and products throughout the course of the reaction. mt.com This allows for the precise determination of reaction endpoints, identifies the formation of transient intermediates, and provides rich kinetic data. mt.comnih.gov For the synthesis of this compound, this could involve monitoring the consumption of the starting ketone and the formation of the imine intermediate, followed by the final acylation step. nih.gov This real-time data is invaluable for optimizing reaction conditions, ensuring process robustness, and improving safety and efficiency, forming a cornerstone of a Quality by Design (QbD) approach to manufacturing. mt.comwikipedia.org

| Spectroscopic Technique | Information Gained | Application in Synthesis | Reference |

| In-situ FTIR (ReactIR™) | Real-time concentration of reactants, intermediates, products | Kinetic analysis, endpoint determination, mechanism investigation | mt.com |

| Raman Spectroscopy | Changes in chemical bonds, molecular structure | Monitoring C=O and C=N bond formation, kinetics of imine synthesis |

Investigation of this compound Analogues in Unexplored Chemical Transformations

The bifunctional nature of the α-amino ketone motif within this compound makes it a versatile building block for a wide range of chemical transformations. While its synthesis has been a primary focus, future research should also explore the reactivity of this scaffold and its analogues to uncover novel applications.

The ketone and amide functionalities can be manipulated selectively. For example, the ketone can undergo reduction to form chiral amino alcohols or be subjected to various nucleophilic addition reactions to build molecular complexity. mt.com The amide bond, while generally stable, can participate in specific reactions or influence the reactivity of adjacent groups. Research into the alkylation of the amide nitrogen or the α-carbon to the ketone could yield a diverse library of new derivatives.

Furthermore, exploring the use of this compound analogues as substrates in emerging reaction classes, such as photoredox or electrocatalytic transformations, could unlock new synthetic pathways and applications. By systematically investigating the reactivity of this scaffold, chemists can expand its utility as a versatile synthon for constructing complex molecules and functional materials.

Q & A

Q. What safety protocols should be prioritized when handling N-phenacyl-2-phenylacetamide in laboratory settings?

this compound derivatives require strict safety measures due to potential toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if aerosolization is possible .

- Ventilation: Conduct reactions in fume hoods to minimize inhalation risks.

- Waste Disposal: Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .

Q. What spectroscopic methods are most effective for characterizing this compound?

Structural validation typically employs:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, acetamide carbonyl at ~δ 170 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ ions for C16H15NO2 at m/z 261.11) .

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the acetamide moiety .

Q. How can this compound be synthesized with high purity?

A common route involves:

- Condensation Reaction: React phenylacetic acid derivatives with phenacyl halides in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product .

Advanced Research Questions

Q. How can SHELX programs improve crystallographic refinement of this compound derivatives?

SHELXL (part of the SHELX suite) is critical for small-molecule crystallography:

Q. How should researchers address contradictions between spectroscopic and computational data for this compound?

- Multi-Technique Validation: Combine X-ray crystallography (definitive bond-length data) with DFT calculations (e.g., Gaussian software) to reconcile discrepancies in geometry .

- Error Analysis: Statistically compare experimental vs. computed IR/Raman spectra (e.g., root-mean-square deviations) to identify systematic biases .

Q. What strategies optimize reaction yields for this compound derivatives?

- Design of Experiments (DoE): Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions via response surface methodology .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance acyl transfer efficiency .

Q. How can stability studies under varying conditions inform storage protocols?

- Thermogravimetric Analysis (TGA): Determine decomposition thresholds (e.g., >200°C for thermal stability) .

- Hygroscopicity Tests: Monitor mass changes in controlled humidity chambers to recommend desiccated storage .

Methodological Considerations

Q. What analytical workflows validate the absence of synthetic byproducts?

Q. How can computational modeling predict biological activity of this compound analogs?

- Molecular Docking: Use AutoDock Vina to screen against target proteins (e.g., enzymes in inflammation pathways) based on pharmacophore similarity to known bioactive acetamides .

- ADMET Profiling: Predict pharmacokinetics (e.g., logP, bioavailability) with SwissADME to prioritize analogs for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.